molecular formula C10H13ClOS B13317934 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B13317934
M. Wt: 216.73 g/mol
InChI Key: QCJIOUHIIPBUDS-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13ClOS It features a cyclopentanol ring substituted with a 5-chlorothiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 5-chlorothiophene-2-carbaldehyde.

    Grignard Reaction: The 5-chlorothiophene-2-carbaldehyde is reacted with a Grignard reagent derived from cyclopentylmagnesium bromide to form the intermediate alcohol.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentanone.

    Reduction: 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentane.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
  • 2-[(5-Methylthiophen-2-yl)methyl]cyclopentan-1-ol
  • 2-[(5-Fluorothiophen-2-yl)methyl]cyclopentan-1-ol

Uniqueness

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H13ClOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2

InChI Key

QCJIOUHIIPBUDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CC=C(S2)Cl

Origin of Product

United States

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